molecular formula C19H14N2O3 B2673734 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide CAS No. 1105204-33-8

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide

Cat. No.: B2673734
CAS No.: 1105204-33-8
M. Wt: 318.332
InChI Key: LZCBBTYAUUHXPI-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide is a sophisticated chemical hybrid incorporating both isoxazole and naphthamide pharmacophores, designed for advanced medicinal chemistry and drug discovery research. The compound features an isoxazole core, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in numerous therapeutic agents . This specific molecular architecture, which links a furan-substituted isoxazole to a 1-naphthamide system, creates a multifunctional scaffold with potential for investigating novel therapeutic mechanisms. Researchers can utilize this compound to explore structure-activity relationships in various biochemical contexts, particularly in oncology and infectious disease research where similar molecular frameworks have demonstrated significant potential . The strategic incorporation of both electron-rich heterocyclic systems (furan and isoxazole) with the planar aromatic naphthalene ring offers unique opportunities for studying molecular recognition events, including protein-ligand interactions and binding site characterization . This compound serves as a valuable chemical tool for probing biological systems and developing new research methodologies in chemical biology and pharmaceutical development.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(16-8-3-6-13-5-1-2-7-15(13)16)20-12-14-11-18(24-21-14)17-9-4-10-23-17/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCBBTYAUUHXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction with the isoxazole intermediate.

    Formation of the Naphthamide Group: This step involves the reaction of the intermediate with naphthalene-1-carboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of isoxazolines.

    Substitution: Formation of substituted naphthamides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide exhibit significant anticancer properties. For example, benzamide derivatives have been evaluated for their efficacy against various cancer types, including malignant melanoma. In clinical studies, these compounds demonstrated selective uptake in tumor tissues and promising therapeutic outcomes when combined with radionuclide therapy .

Kinase Inhibition

Research has shown that derivatives of naphthamide can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to this compound have been synthesized and tested for their ability to inhibit RET kinase activity. Such inhibition is crucial for the development of targeted therapies against RET-driven cancers, highlighting the potential of this compound in oncology .

Synthesis and Characterization

The synthesis of this compound can be achieved through multicomponent reactions, which allow for the rapid assembly of complex structures. Techniques such as Ugi four-component reactions have been employed to facilitate the synthesis of polycyclic compounds with diverse functional groups, enhancing their pharmacological profiles .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the efficacy of this compound. Variations in substituents on the naphthamide core and the isoxazole ring can significantly influence biological activity. For instance, modifications that enhance lipophilicity or improve binding affinity to target proteins are areas of active research .

Toxicological Studies

Toxicological assessments are critical in evaluating the safety profile of new compounds. Preliminary studies on related naphthamide derivatives indicate low toxicity levels at therapeutic doses, suggesting that this compound may also exhibit favorable safety characteristics .

Summary Table of Applications

Application AreaDescriptionReference
Anticancer ActivityDemonstrated efficacy against malignant melanoma and other cancers
Kinase InhibitionInhibits RET kinase activity; potential for targeted cancer therapies
Synthesis TechniquesMulticomponent reactions facilitate rapid synthesis
Structure–Activity RelationshipVariations in substituents can enhance biological activity
Toxicological StudiesPreliminary studies indicate low toxicity at therapeutic doses

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The target compound’s isoxazole ring distinguishes it from structurally related heterocycles:

  • Triazole analogs: Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () utilize a triazole ring, which offers greater hydrogen-bonding capacity due to two adjacent nitrogen atoms.
  • Oxadiazole analogs : LMM11 () features a 1,3,4-oxadiazole core, which is more electron-deficient than isoxazole. This difference could influence binding affinity in biological systems, particularly in interactions with π-acidic aromatic residues .

Substituent Effects

  • Furan-2-yl group : The furan substituent in the target compound is also present in LMM11 () and ranitidine-related compounds (). However, its positioning on the isoxazole ring (vs. oxadiazole or sulfamoyl-linked systems) may reduce steric hindrance compared to bulkier groups like nitroacetamide in ranitidine derivatives .
  • Naphthamide moiety: The 1-naphthamide group provides extended aromaticity, enhancing hydrophobic interactions.

Physicochemical and Spectral Properties

Key data inferred from analogous compounds:

Table 1: Comparative Spectral Data

Compound IR Peaks (cm⁻¹) Key NMR Signals (δ ppm, DMSO-d6)
Target Compound* ~3260 (N–H), ~1670 (C=O) N/A (No direct data in evidence)
6b (Triazole analog, ) 3292 (–NH), 1682 (C=O) 5.38 (–NCH2CO–), 8.36 (triazole-H)
LMM11 (Oxadiazole, ) N/A N/A (Purchased compound)
Ranitidine nitroacetamide () –NO2 at 1504 (IR) –SCH2 and –NCH2 signals

*Theoretical values based on structural analogs.

Table 2: Molecular Properties

Compound Molecular Weight Key Functional Groups
Target Compound ~349.35 g/mol Isoxazole, furan, naphthamide
6c () 404.14 g/mol Triazole, nitro, naphthalenyloxy
LMM11 () ~430.45 g/mol Oxadiazole, sulfamoyl, furan
Ranitidine nitroacetamide () 332.39 g/mol Furan, nitroacetamide, thioether

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula : C19_{19}H16_{16}N2_{2}O
Molecular Weight : 304.34 g/mol
CAS Number : 1421442-16-1

The compound features a naphthamide backbone with an isoxazole and furan substituent, contributing to its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways and biological processes.

1. Antiviral Activity

Recent studies have highlighted the potential antiviral properties of similar compounds containing isoxazole and furan moieties. For instance, derivatives exhibiting inhibitory effects against SARS-CoV-2 main protease (Mpro_{pro}) have shown IC50_{50} values in the low micromolar range, indicating promising antiviral activity .

2. Anticancer Potential

Several derivatives of isoxazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds derived from isoxazolidinyl polycyclic aromatic hydrocarbons exhibited significant cytotoxicity against MOLT-3 leukemia cells . The mechanism often involves apoptosis induction and inhibition of cell proliferation.

3. Antimicrobial Properties

Compounds similar to this compound have also been evaluated for their antimicrobial activities. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Case Studies and Research Findings

Study Findings
Study on SARS-CoV-2 inhibitorsIdentified novel non-peptidomimetic inhibitors with IC50_{50} values as low as 1.55 μM .
Cytotoxicity study on leukemia cellsCompounds showed high levels of cytotoxicity, particularly in MOLT-3 cells .
Herbicidal activity assessmentPreliminary results indicated moderate herbicidal activity at concentrations of 1000 mg/L .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the furan and isoxazole rings can significantly influence the biological activity of the compound. For example, varying substituents on the naphthamide group can enhance potency against specific targets while minimizing cytotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition between an alkyne (e.g., naphthalene-derived propargyl ether) and an azide (e.g., furyl-isoxazole methyl azide). Key steps include:

  • Using Cu(OAc)₂ (10 mol%) in a tert-BuOH:H₂O (3:1) solvent system at room temperature for 6–8 hours .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) and purifying via recrystallization (ethanol) .
  • Optimizing substituents on the azide/alkyne to improve yield, as seen in analogous naphthamide-triazole syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For example, furan protons appear as doublets (δ 6.3–7.4 ppm), while isoxazole methylene protons resonate near δ 5.4 ppm .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ for similar compounds: ±0.001 Da accuracy) .
  • HPLC : Ensures purity (>95%) using C18 columns and gradient elution .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Methodological Answer :

  • Antifungal Activity : Follow protocols for analogous N-substituted naphthylamides, using microdilution assays against Candida albicans and Aspergillus spp. .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HCT-116, HeLa), referencing Wnt/β-catenin pathway agonists like SKL2001, which shares structural motifs .
  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .

Advanced Research Questions

Q. How can molecular docking and in silico modeling predict the biological targets and mechanisms of action for this compound?

  • Methodological Answer :

  • Target Prediction : Use PASS software to prioritize targets (e.g., Wnt/β-catenin for isoxazole-furan derivatives) .
  • Docking Studies : Employ AutoDock Vina to model interactions with β-catenin (PDB ID: 1JDH). Key residues (e.g., Lys312, Asp16) may form hydrogen bonds with the isoxazole-naphthamide core .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes .

Q. What strategies can resolve discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values from multiple assays (e.g., antifungal vs. anticancer) to identify structure-activity trends .
  • Counter-Screening : Test inactive analogs to rule off-target effects. For example, replacing the furan with thiophene may alter activity .
  • Dose-Response Curves : Use Hill slope analysis to differentiate partial agonists from full antagonists in pathway-specific assays (e.g., Wnt luciferase reporters) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's pharmacological profile?

  • Methodological Answer :

  • Core Modifications : Replace the naphthamide with anthracenamide to enhance π-π stacking, as seen in fungicidal analogs .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the furan ring to improve metabolic stability .
  • Bioisosterism : Substitute the isoxazole with 1,2,4-oxadiazole to modulate solubility and target affinity .

Q. What are the challenges in assessing the compound's metabolic stability and toxicity using in vitro models?

  • Methodological Answer :

  • Hepatic Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor to identify CYP450-mediated oxidation (e.g., furan epoxidation) .
  • Reactive Metabolites : Trap electrophilic intermediates with glutathione (GSH) and analyze via LC-MS/MS .
  • Cytotoxicity Thresholds : Determine IC₅₀ values in primary hepatocytes to establish safety margins relative to therapeutic doses .

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